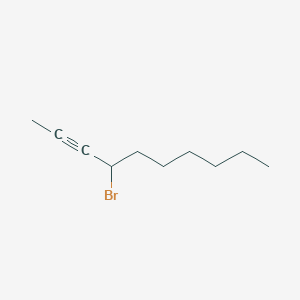
2-Decyne, 4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyne, 4-bromo-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of a bromine atom at the fourth position of the decyne chain adds unique chemical properties to this compound. Alkynes, including 2-Decyne, 4-bromo-, are known for their reactivity and are used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Double Elimination: One common method for synthesizing alkynes, including 2-Decyne, 4-bromo-, is through double elimination reactions from dihaloalkanes.
Dehydrohalogenation: Another method involves the dehydrohalogenation of vicinal dihalides using alkoxide bases at high temperatures.
Industrial Production Methods: Industrial production of 2-Decyne, 4-bromo- typically involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Decyne, 4-bromo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: Alkynes, including 2-Decyne, 4-bromo-, can be oxidized to form diketones or carboxylic acids, and reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Addition Reactions: Bromine, hydrogen chloride, hydrogen bromide.
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: 2-Decyne, 4-bromo- is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine:
Industry: In the industrial sector, 2-Decyne, 4-bromo- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 2-Decyne, 4-bromo- involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be displaced by nucleophiles, while the triple bond can undergo addition reactions with electrophiles. These reactions lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Decyne: Similar to 2-Decyne, 4-bromo-, but without the bromine atom.
4-Bromo-1-butyne: A shorter alkyne with a bromine atom, used in similar synthetic applications but with different reactivity due to the shorter carbon chain.
Uniqueness: The presence of the bromine atom at the fourth position in 2-Decyne, 4-bromo- enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, which is not possible with other similar compounds .
Propriétés
Numéro CAS |
827302-77-2 |
|---|---|
Formule moléculaire |
C10H17Br |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
4-bromodec-2-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3 |
Clé InChI |
HOESPTNUCRFIPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C#CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


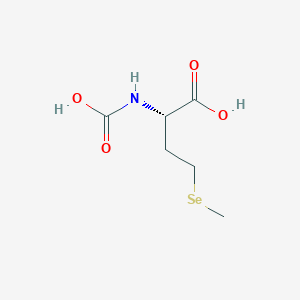
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
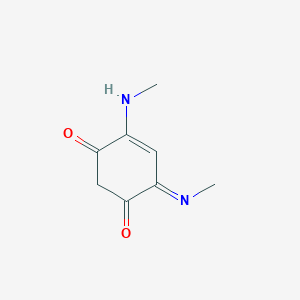
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
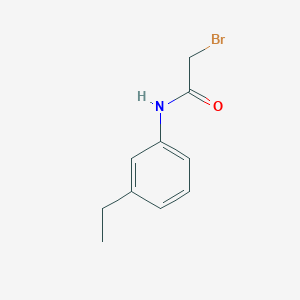
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
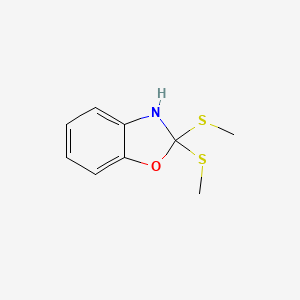

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
